molecular formula C10H14N2 B13136097 Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl- CAS No. 2427-06-7

Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl-

Cat. No.: B13136097
CAS No.: 2427-06-7
M. Wt: 162.23 g/mol
InChI Key: XGJGSZQCWARFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl- (CAS: 58175-07-8; synonyms: 1,4-dimethylquinoxaline-2,3(1H,4H)-dione) is a partially hydrogenated quinoxaline derivative with two methyl groups at the 1- and 4-positions of the tetrahydroquinoxaline scaffold . This compound is structurally characterized by a bicyclic system containing two nitrogen atoms at positions 1 and 4, with additional methyl substituents influencing its electronic and steric properties. It serves as a precursor or intermediate in synthesizing bioactive molecules, particularly in medicinal chemistry and materials science .

Properties

CAS No.

2427-06-7

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

1,4-dimethyl-2,3-dihydroquinoxaline

InChI

InChI=1S/C10H14N2/c1-11-7-8-12(2)10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3

InChI Key

XGJGSZQCWARFIA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C2=CC=CC=C21)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl- typically involves the condensation of ortho-diamines with 1,2-diketones. One common method is the reaction of 1,2-diaminobenzene with glyoxal under acidic conditions to form the quinoxaline ring. The tetrahydro derivative can be obtained by hydrogenation of the quinoxaline ring using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

Industrial Production Methods

In industrial settings, the production of Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl- may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-1,4-dioxide derivatives.

    Reduction: Reduction of the quinoxaline ring can yield tetrahydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinoxaline-1,4-dioxide derivatives.

    Reduction: Tetrahydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the reagents used.

Scientific Research Applications

Antidiabetic Properties

Recent studies have highlighted the effectiveness of quinoxaline derivatives as selective dipeptidyl peptidase-IV (DPP-4) inhibitors. DPP-4 inhibitors are crucial in the management of type 2 diabetes as they enhance insulin secretion and decrease glucagon levels in a glucose-dependent manner.

Key Findings:

  • A study synthesized various quinoxaline derivatives bearing the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold. These compounds exhibited promising DPP-4 inhibitory activity with IC50 values comparable to linagliptin, a standard DPP-4 inhibitor .
  • The molecular dynamics simulations indicated that these compounds fit well within the active site of DPP-4, suggesting a stable interaction that contributes to their inhibitory effects .

Anticancer Activity

Quinoxaline derivatives have also been investigated for their potential as anticancer agents. The design and synthesis of tetrahydroquinoxaline sulfonamide derivatives have shown promising results in inhibiting cancer cell proliferation.

Case Studies:

  • A study focused on the synthesis of tetrahydroquinoxaline sulfonamide derivatives evaluated their antiproliferative activities against various cancer cell lines. The most active compounds were identified as effective colchicine binding site inhibitors .
  • These compounds were subjected to in vitro assays to assess their effects on tubulin polymerization and cell cycle progression, demonstrating significant potential for further development as anticancer drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical in optimizing the pharmacological properties of quinoxaline derivatives.

SAR Insights:

  • The incorporation of different substituents at the 6-position of the quinoxaline scaffold has been shown to influence DPP-4 inhibition potency. For instance, compounds with specific alkyl or heterocyclic groups exhibited enhanced activity compared to others .
  • The sulfonamide moiety has been identified as an effective bioisostere for amide groups in drug design, enhancing the overall biological activity of these compounds .

Synthesis and Chemical Properties

The synthesis of quinoxaline derivatives typically involves the condensation of ortho-diamines with 1,2-diketones. This method allows for the introduction of various functional groups that can enhance biological activity.

Synthesis Overview:

  • Common synthetic routes include reactions with sulfonyl chlorides under controlled conditions to yield targeted sulfonamide derivatives .
  • The resulting compounds are then characterized using techniques such as NMR and HPLC to confirm their structures and purity .

Summary Table of Key Findings

ApplicationActivity DescriptionReference
AntidiabeticDPP-4 inhibition; potential for lowering blood glucose
AnticancerInhibition of cancer cell proliferation
Structure ActivityInfluence of substituents on biological activity
SynthesisCondensation reactions yielding diverse derivatives

Mechanism of Action

The mechanism of action of Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl- involves its interaction with various molecular targets. The compound can intercalate into DNA, causing DNA damage and inhibiting replication. It can also inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations in Tetrahydroquinoxaline Derivatives

Key analogs of 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline include:

Compound Name Substituents Key Structural Features
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline Ethyl groups at 1- and 4-positions Increased lipophilicity; bulkier substituents alter steric hindrance
1,4-Dimethyl-2,3-dioxo-tetrahydroquinoxaline-6-sulfonamide Sulfonamide and dioxo groups at 2,3-positions Enhanced hydrogen-bonding capacity; used as DPP-4 inhibitors
Quinoxaline-1,4-di-N-oxide derivatives N-oxide groups at 1- and 4-positions Improved redox activity; antimicrobial applications
2,3-Dimethylquinoxaline 1,4-dioxide Methyl groups at 2,3-positions; N-oxide Dual methyl and oxide functionalities; redox modulation

Key Observations :

  • Methyl vs. Ethyl Groups : The 1,4-diethyl analog exhibits higher lipophilicity and steric bulk compared to the dimethyl variant, impacting solubility and receptor interactions .
  • Functional Group Effects : Sulfonamide and dioxo groups (e.g., in 1,4-dimethyl-2,3-dioxo derivatives) enhance polarity and binding affinity for enzyme targets like DPP-4 .

Reactivity Comparison :

  • Reduction Sensitivity: The dimethyl variant is less prone to over-reduction compared to unsubstituted quinoxaline, which forms 1-formyl-tetrahydroquinoxaline under transfer hydrogenation .
  • Electrophilic Substitution : Methyl groups deactivate the aromatic ring, making the dimethyl compound less reactive in electrophilic substitutions than its di-N-oxide analogs .

Physicochemical Properties

Property 1,4-Dimethyl-1,2,3,4-Tetrahydroquinoxaline 1,4-Diethyl Analog 1,4-Dimethyl-2,3-Dioxo-Sulfonamide
Melting Point (°C) 78–300 (varies with purity) Not reported 78–300
Solubility Moderate in polar aprotic solvents Lower solubility High in DMSO
IR (C=O stretch) 1680–1700 cm⁻¹ N/A 1695 cm⁻¹ (sulfonamide)

Notable Trends:

  • Melting Points : Sulfonamide derivatives exhibit broader melting ranges due to polymorphic forms .
  • Solubility : The dimethyl-dioxo-sulfonamide variant shows superior solubility in DMSO, critical for biological assays .

Mechanistic Insights :

  • Methyl groups in the 1,4-dimethyl compound reduce metabolic degradation compared to ethyl or unsubstituted analogs, enhancing bioavailability .

Biological Activity

Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl- is a member of the quinoxaline family, which has garnered significant attention for its diverse biological activities. This article explores the compound's biological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

Quinoxaline derivatives are characterized by their heterocyclic structure, which includes a benzene ring fused to a pyrazine ring. The specific compound in focus features a tetrahydro structure with two methyl groups at positions 1 and 4. Its molecular formula is C8H10N2C_8H_{10}N_2 with a molecular weight of approximately 150.18 g/mol.

Property Value
Molecular FormulaC8H10N2C_8H_{10}N_2
Molecular Weight150.18 g/mol
IUPAC Name1,2,3,4-tetrahydro-1,4-dimethylquinoxaline

Biological Activities

Quinoxaline derivatives have been studied for various biological activities including anticancer, antimicrobial, antidiabetic, and anti-inflammatory effects.

Anticancer Activity

Research has demonstrated that quinoxaline derivatives exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines:

  • Case Study: In a study evaluating multiple quinoxaline derivatives against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), compounds exhibited IC50 values ranging from 4.4 μM to 22.11 μM depending on the substituents present on the quinoxaline scaffold .
Compound Cell Line IC50 (μM)
Compound AMCF-74.4
Compound BHCT11622.11

Antidiabetic Activity

Quinoxaline compounds have also been identified as potential dipeptidyl peptidase-IV (DPP-4) inhibitors, which are crucial in managing diabetes by enhancing insulin secretion:

  • Research Findings: A series of new quinoxaline compounds showed promising DPP-4 inhibition with IC50 values in the nanomolar range . The structure-activity relationship (SAR) indicated that modifications to the quinoxaline scaffold could enhance its biological activity.

Antimicrobial Properties

The antibacterial and antifungal activities of quinoxaline derivatives have been well documented. For example, quinoxaline-1,4-di-N-oxides have shown efficacy against various bacterial strains and fungi:

  • Study Overview: Compounds were tested against Staphylococcus aureus and Candida albicans, demonstrating significant growth inhibition at low concentrations .

The biological activity of quinoxaline derivatives is primarily attributed to their ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition: Many quinoxalines act as enzyme inhibitors by binding to active sites of target enzymes involved in critical cellular processes. For instance, DPP-4 inhibition leads to increased levels of incretin hormones which help regulate blood sugar levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.